molecular formula C8H6ClF5OS B1427117 3'-Chloro-5'-(pentafluorosulfur)acetophenone CAS No. 1180486-96-7

3'-Chloro-5'-(pentafluorosulfur)acetophenone

Cat. No. B1427117
Key on ui cas rn: 1180486-96-7
M. Wt: 280.64 g/mol
InChI Key: MOKYPWIXBPTSMM-UHFFFAOYSA-N
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Patent
US08466169B2

Procedure details

1-[3-Amino-5-(pentafluorosulfanyl)phenyl]ethanone (150 mg, ex. 22a) was dissolved in semiconcentrated hydrochloric acid (6 ml). While stirring and cooling, sodium nitrite solution (40 mg dissolved in water) was added dropwise, in the course of which the temperature was not to exceed 5° C. On completion of formation of the diazonium salt, copper(I) chloride solution (68 mg dissolved in 2 ml of concentrated hydrochloric acid) was cooled to 0° C. while stirring and the above diazonium salt solution was slowly added dropwise. Then the cooling bath was removed, and the mixture was stirred at RT for 3 h and left to stand overnight. Then the reaction mixture was diluted with water and extracted repeatedly with EA. The combined EA phases were washed with saturated sodium hydrogencarbonate solution, dried over magnesium sulfate, filtered and concentrated. The residue was purified by means of preparative HPLC. The product-containing fractions were combined, freed of the acetonitrile, admixed with saturated sodium hydrogencarbonate solution and extracted three times with ethyl acetate. The combined extracts were dried over magnesium sulfate, filtered and concentrated. 104 mg of the desired compound were obtained.
Name
1-[3-Amino-5-(pentafluorosulfanyl)phenyl]ethanone
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
40 mg
Type
reactant
Reaction Step Two
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
copper(I) chloride
Quantity
2 mL
Type
catalyst
Reaction Step Three
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[C:4]([C:14](=[O:16])[CH3:15])[CH:5]=[C:6]([S:8]([F:13])([F:12])([F:11])([F:10])[F:9])[CH:7]=1.N([O-])=O.[Na+].[ClH:21]>[Cu]Cl>[Cl:21][C:2]1[CH:3]=[C:4]([C:14](=[O:16])[CH3:15])[CH:5]=[C:6]([S:8]([F:13])([F:12])([F:11])([F:10])[F:9])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
1-[3-Amino-5-(pentafluorosulfanyl)phenyl]ethanone
Quantity
150 mg
Type
reactant
Smiles
NC=1C=C(C=C(C1)S(F)(F)(F)(F)F)C(C)=O
Name
Quantity
6 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
40 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
copper(I) chloride
Quantity
2 mL
Type
catalyst
Smiles
[Cu]Cl
Step Four
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
While stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
to exceed 5° C
STIRRING
Type
STIRRING
Details
while stirring
CUSTOM
Type
CUSTOM
Details
Then the cooling bath was removed
STIRRING
Type
STIRRING
Details
the mixture was stirred at RT for 3 h
Duration
3 h
WAIT
Type
WAIT
Details
left
ADDITION
Type
ADDITION
Details
Then the reaction mixture was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted repeatedly with EA
WASH
Type
WASH
Details
The combined EA phases were washed with saturated sodium hydrogencarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by means of preparative HPLC
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C=C(C=C(C1)S(F)(F)(F)(F)F)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 104 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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